molecular formula C13H18BrN B3023196 N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine CAS No. 1119450-04-2

N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine

Cat. No.: B3023196
CAS No.: 1119450-04-2
M. Wt: 268.19 g/mol
InChI Key: ZGFIVFAJZNCZOU-UHFFFAOYSA-N
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Description

N-(2-Bromobenzyl)-N-cyclopentyl-N-methylamine (CAS: 1119450-09-7, Molecular Formula: C₁₃H₁₈BrN, Molecular Weight: 268.20) is a tertiary amine featuring a 2-bromobenzyl group, a cyclopentyl ring, and a methyl substituent on the nitrogen atom. This compound is structurally characterized by its bulky cyclopentyl group and the electron-withdrawing bromine atom in the ortho position of the benzyl moiety. Its synthesis typically involves alkylation of N-methylcyclopentylamine with 2-bromobenzyl bromide under controlled conditions .

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-N-methylcyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-15(12-7-3-4-8-12)10-11-6-2-5-9-13(11)14/h2,5-6,9,12H,3-4,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFIVFAJZNCZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Br)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701235716
Record name 2-Bromo-N-cyclopentyl-N-methylbenzenemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-04-2
Record name 2-Bromo-N-cyclopentyl-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-cyclopentyl-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine typically involves the reaction of 2-bromobenzyl chloride with cyclopentylamine and methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Types of Reactions:

    Substitution Reactions: The bromine atom in the 2-bromobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the aromatic ring.

    Addition Reactions: The amine group can react with electrophiles, forming addition products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone is commonly used to replace the bromine atom with an iodine atom.

    Oxidation: Potassium permanganate or chromium trioxide can be used to oxidize the aromatic ring.

    Reduction: Lithium aluminum hydride or sodium borohydride can reduce the compound to form different amine derivatives.

Major Products Formed:

    Substitution Products: Various substituted benzylamines.

    Oxidation Products: Oxidized aromatic compounds.

    Reduction Products: Reduced amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of drugs targeting specific diseases.

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. This is attributed to the presence of the bromine atom, which enhances its binding affinity to bacterial targets.

Pharmacology

Research indicates that this compound may act as an inhibitor for specific enzymes and receptors, making it valuable in drug discovery.

  • Enzyme Inhibition : The compound is being studied for its potential to inhibit Bruton's Tyrosine Kinase (BTK), which is crucial in treating B cell malignancies. Preliminary studies suggest that it may have a low IC50 value, indicating potent inhibitory effects .

Anticancer Research

Recent studies have highlighted the anticancer potential of this compound and its analogs.

  • In Vitro Studies : Compounds structurally related to this compound have demonstrated significant antitumor effects in various cancer cell lines. For instance, a related compound showed a decrease in viability of triple-negative breast cancer cells by 55% at a concentration of 10 µM .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant efficacy against Gram-positive pathogens, supporting its use as a potential antimicrobial agent.

BTK Inhibition

In research exploring BTK inhibitors, this compound was identified as having structural similarities to known inhibitors with potent activity against BTK. This positions it as a candidate for further development in treating B cell-related cancers .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

CompoundBiological ActivityIC50/Activity LevelNotes
This compoundAntimicrobialSignificantEffective against Gram-positive bacteria
Related Compound (BTK Inhibitor)Potential BTK inhibitorTBDStructural similarity to potent inhibitors
Analog CompoundAnticancer10 µMSignificant reduction in cancer cell viability

Mechanism of Action

The mechanism of action of N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The bromobenzyl group can enhance the compound’s binding affinity to certain targets, while the cyclopentyl and methylamine moieties can modulate its overall activity.

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Effects

  • N-(3-Bromobenzyl)-N-cyclopentyl-N-methylamine (CAS: 1119450-09-7, Molecular Weight: 268.20) Key Difference: Bromine in the meta (3-) position instead of ortho (2-). Electronic effects may also differ due to altered resonance stabilization .

Alkyl Chain Variations

  • N-(2-Bromobenzyl)-N-butyl-N-methylamine (CAS: 764667-50-7, Molecular Weight: 256.19) Key Difference: Replacement of the cyclopentyl group with a butyl chain. Impact: The linear butyl chain decreases steric bulk, increasing solubility in non-polar solvents.
  • N-(2-Bromobenzyl)-N-(2-methoxyethyl)-N-methylamine (CAS: 1119451-23-8, Molecular Weight: 258.17)

    • Key Difference : Methoxyethyl substituent instead of cyclopentyl.
    • Impact : The methoxy group introduces polarity, improving water solubility. This compound may serve as a better candidate for aqueous-phase reactions compared to the hydrophobic cyclopentyl analog .

Cycloalkyl vs. Aromatic Substitutions

  • N-(2-Bromo-4,5-dimethoxybenzyl)-3-pentanamine (CAS: 355818-88-1, Molecular Weight: 342.27)

    • Key Difference : Dimethoxybenzyl group and pentanamine chain.
    • Impact : The electron-donating methoxy groups enhance aromatic ring reactivity, while the pentanamine chain increases flexibility. Such modifications may favor applications in medicinal chemistry over catalysis .
  • N-(2-Amino-3-dibromobenzyl)-N-methylcyclohexylamine (Bisolvon®, CAS: 3572438) Key Difference: Cyclohexyl group and additional dibromo substituents. The dibromo substitution introduces stronger electron-withdrawing effects .

Physicochemical and Reactivity Comparison

Molecular Weight and Solubility

Compound Molecular Weight Solubility Profile
N-(2-Bromobenzyl)-N-cyclopentyl-N-methylamine 268.20 Low water solubility; soluble in THF, DCM
N-(2-Bromobenzyl)-N-butyl-N-methylamine 256.19 Moderate solubility in ethanol, ether
N-(3-Bromobenzyl)-N-cyclopentyl-N-methylamine 268.20 Similar to ortho isomer but slightly more polar

Reactivity in Catalysis

  • Target Compound : The ortho-bromo and cyclopentyl groups create a sterically hindered environment, suitable for stabilizing metal complexes in catalysis. For example, analogous structures like N-(2-bromobenzyl)cinchonidinium bromide are used in asymmetric Darzens reactions due to their chiral environments .
  • N-butyl Analog: Less effective in catalysis due to reduced steric bulk, but may serve as a simpler ligand in non-stereoselective reactions .

Biological Activity

N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13_{13}H16_{16}BrN
  • Molecular Weight : Approximately 268.19 g/mol

The compound features a bromobenzyl group attached to a cyclopentyl and a methylamine moiety, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit promising antimicrobial properties. For instance, related compounds have shown significant activity against Gram-positive pathogens, suggesting that this compound could have similar effects due to its structural characteristics.

Table 1: Comparison of Antimicrobial Activities

Compound NameAntimicrobial ActivityTarget Pathogen
This compoundPotentially highGram-positive bacteria
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valinePromisingStaphylococcus aureus
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-oneModerateBacillus subtilis

While specific mechanisms for this compound are not fully elucidated, studies suggest that the presence of the bromine atom may enhance its interaction with biological targets. The compound's ability to bind to various receptors could be pivotal in determining its pharmacological effects .

Case Studies and Experimental Findings

  • Anticancer Potential :
    • A study evaluated the anticancer potential of structurally similar compounds, revealing that derivatives like N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine inhibited cancer cell viability effectively. This suggests that this compound may also possess anticancer properties.
  • Toxicity Assays :
    • Toxicity assays conducted on related compounds indicated varying levels of toxicity. For example, compounds containing halogens showed increased toxicity compared to their non-halogenated counterparts. This highlights the need for careful evaluation of this compound's safety profile in further studies .

Table 2: Toxicity Assessment Results

Compound NameLC50 (µg/mL)Toxicity Level
This compoundTBDTBD
N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine50Moderate
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine100Low

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The 2-bromobenzyl group undergoes substitution reactions under controlled conditions. Key findings include:

Reagents and Conditions

  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed efficiently using Pd(PPh₃)₄ (1–5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12–24 hours .

  • SNAr with amines : Substitution with primary/secondary amines occurs in DMF at 100°C, facilitated by CuI (10 mol%) and KOtBu .

Product Diversity

Substitution SiteReagentProductYield (%)Source
Bromine (C-2)4-Methoxyphenylboronic acidN-(2-(4-methoxyphenyl)benzyl)-N-cyclopentyl-N-methylamine78
Bromine (C-2)PiperidineN-(2-piperidinobenzyl)-N-cyclopentyl-N-methylamine65

Amine Functional Group Reactivity

The tertiary amine participates in alkylation and acylation reactions:

Acylation Protocol

  • Reacts with bromoacetyl bromide (1.2 equiv) in dry acetonitrile with TEA (2 equiv) at 25°C for 3 hours .

  • Forms α-bromoacetamide derivatives, enabling further functionalization via nucleophilic substitution with imidazole or thiols.

Key Data

Reaction TypeReagentConditionsProductYield (%)
AcylationBromoacetyl bromideCH₃CN, TEA, 25°CN-(2-bromobenzyl)-N-cyclopentyl-N-(bromoacetyl)methylamine82
Secondary SubstitutionImidazoleDMF, K₂CO₃, 2hImidazole-functionalized acetamide71

Reductive Alkylation and Methylation

The Leuckart reaction enables selective N-methylation:

Microwave-Assisted Reductive Amination

  • Reacts with formaldehyde (5 equiv) and formic acid under microwave irradiation (170°C, 90 min) .

  • Achieves >90% conversion to N-methylated derivatives without over-alkylation.

Comparative Efficiency

MethodCatalystTemperature (°C)Time (h)Yield (%)
Conventional LeuckartFormamide1701868
Microwave LeuckartHCOOH/HCHO1701.592

Oxidation and Stability Considerations

  • N-Oxidation : Treatment with m-CPBA (1.5 equiv) in CH₂Cl₂ at 0°C→25°C produces the N-oxide derivative (94% yield) .

  • Thermal Stability : Decomposes above 200°C via cleavage of the cyclopentyl-methylamine bond (TGA data).

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine, and how can data contradictions be resolved?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and verify amine/cyclopentyl group integration. For example, aromatic protons in the 2-bromobenzyl group appear as distinct splitting patterns (e.g., doublets at ~7.2–7.5 ppm for adjacent protons) .
  • Infrared (IR) Spectroscopy : Identify N–H stretching (3200–3400 cm1^{-1}) and C–Br vibrations (~600 cm1^{-1}) to confirm amine and bromine functionality .
  • Mass Spectrometry (MS) : High-resolution MS should confirm the molecular ion peak (expected m/z ≈ 201.08 for [M+H]+[M+H]^+) and fragmentation patterns (e.g., loss of cyclopentyl or bromobenzyl groups) .
  • Resolution of Contradictions : Cross-validate using multiple techniques. For instance, discrepancies in molecular weight (e.g., 200.08 vs. 201.08) may arise from isotopic contributions (e.g., 79Br/81Br^{79}Br/^{81}Br) or impurities; use elemental analysis for definitive confirmation .

Q. What synthetic routes are most efficient for This compound, and how can purity be optimized?

  • Methodological Answer :

  • Amine Alkylation : React 2-bromobenzyl bromide with N-methylcyclopentylamine under basic conditions (e.g., K2 _2CO3_3) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water) to isolate the product. Monitor via TLC (Rf _f ≈ 0.4–0.5 in 7:3 hexane:ethyl acetate) .
  • Purity Optimization : Perform iterative washing (e.g., brine for halide removal) and use GC-MS or HPLC to confirm >95% purity. Consider Schlenk techniques to avoid moisture-sensitive side reactions .

Q. How should safety protocols be designed for handling This compound in laboratory settings?

  • Methodological Answer :

  • Risk Mitigation : Classified as harmful (Xn; R22). Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation or skin contact .
  • Storage : Store in airtight containers under inert gas (N2 _2) at 2–8°C to prevent degradation. Label with hazard codes (e.g., GHS07) .
  • Spill Management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of This compound, and how do they influence its physicochemical properties?

  • Methodological Answer :

  • Hydrogen Bonding : Analyze X-ray diffraction data (e.g., Acta Crystallographica reports) to identify N–H⋯N or C–H⋯Br interactions. For example, dihedral angles between aromatic and cyclopentyl groups (e.g., ~60–80°) may indicate steric hindrance affecting packing efficiency .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to correlate lattice energy with melting points. Stronger van der Waals interactions (e.g., bromine’s polarizability) may elevate decomposition temperatures .

Q. How does the conformational flexibility of This compound impact its reactivity in catalytic or biological systems?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map rotational barriers of the cyclopentyl group. Restricted rotation may enhance stereoselectivity in catalytic applications .
  • Biological Assays : Test against enzyme targets (e.g., monoamine oxidases) using fluorescence polarization. Compare IC50_{50} values with rigid analogs to assess conformation-activity relationships .

Q. What strategies resolve contradictions in reported biological activity data for brominated amine derivatives like This compound?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., enzyme inhibition, cytotoxicity) and normalize for variables like assay conditions (pH, temperature) and solvent effects (DMSO vs. aqueous buffer) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or modifying the cyclopentyl group) to isolate electronic vs. steric contributions. Use multivariate regression to identify dominant factors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine
Reactant of Route 2
Reactant of Route 2
N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine

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